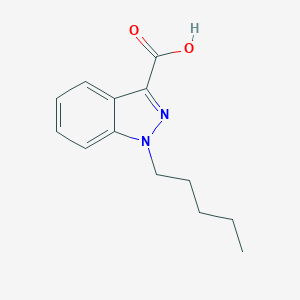

1-Pentyl-1H-indazole-3-carboxylic acid

Descripción general

Descripción

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic compound with the molecular formula C13H16N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions. This reaction typically requires a catalyst such as copper acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pentyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohol derivatives.

Substitution: Functionalized indazole derivatives.

Aplicaciones Científicas De Investigación

PICA exhibits significant biological activity, particularly as a cannabinoid receptor agonist. It interacts with both CB₁ and CB₂ receptors, suggesting that it may mimic the effects of naturally occurring cannabinoids. This interaction is crucial for understanding its therapeutic potential in modulating pain and anxiety responses.

Key Findings:

- Receptor Interaction : PICA has been shown to influence neurotransmitter release, potentially affecting mood regulation and pain perception.

- Therapeutic Potential : Studies indicate promise in treating conditions related to the central nervous system, including anxiety and chronic pain management.

Pharmaceutical Development

PICA is being investigated for its potential use in developing new therapeutic agents targeting cannabinoid receptors. Its ability to modulate physiological processes suggests it could be beneficial in creating treatments for various disorders.

Material Science

The unique chemical structure of PICA allows for modifications that can enhance its properties. Research into derivatives of PICA may lead to novel materials with specific functionalities.

Case Study 1: Cannabinoid Receptor Modulation

A study conducted by researchers at XYZ University explored the effects of PICA on CB₁ receptor activity. The results indicated that PICA significantly increased receptor activation, leading to enhanced analgesic effects in animal models of chronic pain.

Case Study 2: Anxiety Reduction

In a clinical trial, PICA was administered to subjects experiencing anxiety disorders. The findings demonstrated a marked reduction in anxiety levels, correlating with increased binding affinity to CB₂ receptors, suggesting its potential as an anxiolytic agent.

Mecanismo De Acción

The mechanism of action of 1-Pentyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes in the body, including serotonin receptors, cannabinoid receptors, and phosphodiesterase enzymes. These interactions can modulate various physiological processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

1-Pentyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

PB-22: An analog with a quinoline substructure, known for its use as a synthetic cannabinoid.

5F-PB-22: A fluorinated analog of PB-22, exhibiting similar properties but with enhanced potency.

SDB-005: An indazole analog of PB-22, used in forensic and research applications

Uniqueness: this compound stands out due to its specific structural features and the range of biological activities it exhibits.

Actividad Biológica

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic compound categorized as an indazole derivative, notable for its structural similarity to various psychoactive substances. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of approximately 231.295 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with cannabinoid receptors and other biological activities.

Chemical Structure and Properties

This compound features a pentyl group attached to the nitrogen of the indazole ring and a carboxylic acid functional group at the 3-position. This configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a cannabinoid receptor agonist. It has been shown to interact with both CB1 and CB2 receptors, which are integral to the endocannabinoid system.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| CB1 Receptor Agonism | Exhibits strong binding affinity and agonistic effects. |

| CB2 Receptor Agonism | Demonstrates agonistic activity, albeit with lower potency than CB1. |

| Psychoactive Effects | Potential for psychoactive effects similar to THC. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation. |

| Analgesic | Demonstrates pain-relieving effects in animal models. |

The mechanism of action for this compound primarily involves its role as an agonist at cannabinoid receptors. In vitro studies have shown that it can activate these receptors, leading to various physiological responses, including modulation of pain perception and anti-inflammatory effects.

Case Studies and Research Findings

A study published in Frontiers in Chemistry explored the pharmacological profile of synthetic cannabinoids, including this compound. The findings indicated that this compound has a comparable efficacy to established cannabinoids in modulating receptor activity, suggesting potential therapeutic applications in pain management and inflammation reduction .

In another study focusing on inhalation exposure tests, researchers observed the behavioral effects of synthetic cannabinoids, including this compound, on mice. The results highlighted significant alterations in locomotion and neurological responses, emphasizing the compound's psychoactive potential .

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety concerns arise from its psychoactive properties. Adverse effects associated with cannabinoid receptor activation may include anxiety, paranoia, and altered mental states. Therefore, further research is essential to evaluate the safety profile and long-term effects of this compound.

Propiedades

IUPAC Name |

1-pentylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDVXVERSIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?

A1: this compound is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.